N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-(phenylamino)ethanaminium
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Overview
Description
(2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(PHENYLCARBAMOYL)METHYL]AZANIUM is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(PHENYLCARBAMOYL)METHYL]AZANIUM involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(PHENYLCARBAMOYL)METHYL]AZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(PHENYLCARBAMOYL)METHYL]AZANIUM has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(PHENYLCARBAMOYL)METHYL]AZANIUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-methoxymethyl-6-methyl-2(1H)-pyridone: Shares a similar pyridine ring structure and cyano group.
2-Chloro-3-cyano-6-methoxymethyl-4-methylpyridine: Contains similar functional groups and undergoes comparable chemical reactions.
Uniqueness
(2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL[(PHENYLCARBAMOYL)METHYL]AZANIUM is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H27N4O2S+ |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl)-[2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylethyl]-dimethylazanium |
InChI |
InChI=1S/C21H26N4O2S/c1-16-12-17(15-27-4)19(13-22)21(23-16)28-11-10-25(2,3)14-20(26)24-18-8-6-5-7-9-18/h5-9,12H,10-11,14-15H2,1-4H3/p+1 |
InChI Key |
WLLFRYFNMHABRE-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC[N+](C)(C)CC(=O)NC2=CC=CC=C2)C#N)COC |
Origin of Product |
United States |
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